n-Benzyl-2-methylpropan-1-amine
Description
Contextualization within Organic Synthesis Methodologies
The synthesis of N-Benzyl-2-methylpropan-1-amine and related secondary amines is primarily achieved through well-established organic synthesis methodologies. The two most prominent methods are reductive amination and nucleophilic substitution.
Reductive Amination: This is a highly versatile and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.com The process involves two main steps: the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the target amine. libretexts.orgdrishtiias.com In the context of synthesizing this compound, this would typically involve the reaction of isobutyraldehyde (B47883) with benzylamine (B48309) to form the corresponding imine, N-benzylidene-2-methylpropan-1-amine. This imine is then reduced using a suitable reducing agent. Common laboratory-scale reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are valued for their selectivity. masterorganicchemistry.comorganic-chemistry.org For industrial-scale synthesis, catalytic hydrogenation is often preferred, using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas. google.com This method is generally efficient and helps to avoid the problem of over-alkylation, which can be an issue with other methods. masterorganicchemistry.com
Nucleophilic Substitution (N-Alkylation): This represents a more direct approach where an amine acts as a nucleophile to displace a leaving group from an alkyl halide in an Sₙ2 reaction. libretexts.org To synthesize this compound via this route, benzylamine can be reacted with an isobutyl halide, such as 1-chloro-2-methylpropane (B167039) or 1-bromo-2-methylpropane. libretexts.orgchemchart.com While conceptually simple, this method can be difficult to control. The primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt as byproducts. masterorganicchemistry.comlibretexts.org Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine.
A comparison of these two primary methods highlights the advantages of reductive amination in terms of reaction control and selectivity, making it a frequently chosen pathway for producing secondary amines like this compound in a clean and efficient manner. masterorganicchemistry.com
Significance as a Chemical Scaffold and Synthetic Intermediate
The N-benzylamine framework is a common feature in a vast number of biologically active compounds and serves as a valuable chemical scaffold. This compound provides a simple yet effective starting point for creating extensive libraries of derivative compounds through modification of either the benzyl (B1604629) or isobutyl moieties.
As a synthetic intermediate, the compound is a building block for more complex molecular architectures. For instance, the secondary amine functionality can be further alkylated or acylated to introduce new functional groups. It serves as a precursor in multi-step syntheses, such as in the preparation of complex chiral amines where the benzyl group can later be removed under hydrogenolysis conditions if needed. google.com Research has demonstrated the synthesis of various N-benzylamine derivatives for specific applications. For example, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been synthesized and identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a target in cancer therapy. acs.org Similarly, the N-benzylamine structure is central to the synthesis of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which have been investigated for their antioxidant properties. mdpi.com These examples underscore the role of the N-benzylamine core as a foundational structure for generating novel compounds with targeted biological activities.
Overview of Contemporary Research Domains
The structural motif of this compound is integral to compounds explored in several cutting-edge research areas, particularly in medicinal chemistry and drug discovery.
Anticancer Research: The N-benzylamine scaffold is a key component in the design of molecules targeting cancer-related pathways. As mentioned, N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown potent inhibitory activity against the USP1/UAF1 deubiquitinase complex, which plays a role in DNA repair. acs.org Inhibition of this complex has been correlated with decreased survival of non-small cell lung cancer cells, establishing it as a potential molecular target for new anticancer therapies. acs.org
Anti-inflammatory and Antioxidant Studies: Derivatives of N-benzylamines are being actively investigated for their potential to combat inflammation and oxidative stress. For example, N-benzyl-N-methyldecan-1-amine (BMDA), a related compound synthesized via reductive amination, has demonstrated anti-inflammatory and anti-oxidative properties. frontiersin.org It was shown to inhibit the production of inflammatory cytokines in cell models and reduce the severity of colitis in animal models. frontiersin.org Other research has focused on synthesizing N-benzyl-1,2,3-triazole derivatives and evaluating their capacity as hydroxyl radical scavengers and inhibitors of enzymes like 5-lipoxygenase. mdpi.com
The versatility of the this compound scaffold allows for its incorporation into a wide range of molecular designs, making it a compound of continuing interest in the development of new therapeutic agents and functional molecules.
Compound Data
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt. Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comalfa-chemistry.comnih.gov
| Property | This compound | This compound hydrochloride |
| CAS Number | 42882-36-0 | 23530-81-6 |
| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₈ClN |
| Molecular Weight | 163.26 g/mol | 199.72 g/mol |
| IUPAC Name | This compound | This compound;hydrochloride |
| Synonyms | Benzyl(2-methylpropyl)amine, Benzylisobutylamine | Benzylisobutylamine hydrochloride |
| InChI Key | YSAPRFYNBAHLNL-UHFFFAOYSA-N | YSAPRFYNBAHLNL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNCc1ccccc1 | Cl.CC(C)CNCc1ccccc1 |
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELJLECFTLYULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276885 | |
| Record name | n-benzyl-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42882-36-0 | |
| Record name | N-(2-Methylpropyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42882-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-benzyl-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl(2-methylpropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Sophisticated Synthetic Methodologies for N Benzyl 2 Methylpropan 1 Amine and Its Derivatives
Direct Amination and Reductive Alkylation Strategies
Direct amination and reductive alkylation represent some of the most straightforward and atom-economical methods for the synthesis of N-benzyl-2-methylpropan-1-amine and its derivatives. These strategies typically involve the reaction of a carbonyl compound with an amine, followed by reduction, or the direct reaction of nitro or nitrile compounds with alcohols in the presence of a catalyst.
Reductive Amination from Carbonyl Compounds and Amines
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound, in this case, isobutyraldehyde (B47883), with benzylamine (B48309) to form an imine intermediate, which is then reduced in situ to the desired secondary amine, this compound. byu.eduyoutube.com This process is often carried out in a one-pot reaction, offering simplicity and efficiency. byu.edu Various reducing agents can be employed, with sodium borohydride (B1222165) being a common and safe choice. ias.ac.in The reaction between isobutyraldehyde and benzylamine, followed by reduction with phosphorous acid, has also been reported to yield benzylisobutylamine. prepchem.com
The scope of reductive amination extends to the synthesis of a wide array of primary and secondary amines from various aldehydes and ketones. organic-chemistry.orgnih.gov For instance, the reductive amination of γ-keto acids with benzylamines using ammonia (B1221849) borane (B79455) provides an efficient route to N-benzyl γ-phenyl-γ-aminobutyric acid derivatives. nih.gov Furthermore, gold supported on various oxides has been investigated as a catalyst for the reductive amination of cyclohexanone (B45756) with benzylamine, with Au/CeO₂/TiO₂ showing high yields of the corresponding secondary amine. researchgate.net
Table 1: Reductive Amination of Carbonyls with Benzylamine
| Carbonyl Compound | Reducing Agent/Catalyst | Product | Reference |
| Isobutyraldehyde | Phosphorous Acid | N-Benzylisobutylamine | prepchem.com |
| γ-keto acids | Ammonia borane | N-benzyl γ-phenyl-γ-aminobutyric acids | nih.gov |
| Cyclohexanone | Au/CeO₂/TiO₂ | N-Cyclohexylbenzylamine | researchgate.net |
| Benzaldehyde (B42025) | RuCl₂(PPh₃)₃ | Benzylamine | nih.gov |
Ruthenium-Catalyzed Reductive Alkylation of Nitro and Nitrile Compounds with Alcohols
Ruthenium complexes have emerged as highly effective catalysts for the C-N bond formation through a "hydrogen-borrowing" strategy. nih.gov This approach allows for the efficient synthesis of secondary and tertiary amines from nitroarenes and primary alcohols. nih.govrsc.org The reaction tolerates a wide range of functional groups, making it a versatile tool in organic synthesis. nih.gov For instance, various secondary amines have been selectively obtained from the reaction of nitroarenes with primary alcohols in the presence of ruthenium(II) complexes with phosphine-amine ligands. rsc.org These secondary amines can be further alkylated with another primary alcohol using the same catalyst under different conditions. rsc.org
This methodology has been extended to the synthesis of tertiary amines from nitroarenes and alcohols. acs.org While the direct reductive coupling of nitro compounds with aldehydes or ketones has been known for a long time, recent advancements with non-noble metal-based catalysts have led to significant breakthroughs. frontiersin.org The reductive alkylation of nitriles with aldehydes or ketones, using a nanostructured cobalt catalyst, provides a general route to secondary alkylamines. nih.gov This reaction exhibits a broad scope, tolerating both aromatic and aliphatic nitriles and various carbonyl compounds. nih.gov
Ruthenium catalysts are also effective for the N-alkylation of amines using alcohols as the alkylating agent, proceeding via a borrowing hydrogen mechanism. nih.govresearchgate.netrsc.org This method allows for the conversion of primary amines into secondary amines. rsc.org
Tandem Three-Component Coupling Reactions for N-Methylated Tertiary Amines
Tandem three-component coupling reactions offer a highly efficient and atom-economical approach to synthesizing complex molecules like N-methylated tertiary amines in a single step. An Iridium-catalyzed tandem reaction has been developed for the synthesis of various N-methylated tertiary amines from a carbonyl compound, an amine, and methanol (B129727). rsc.orgrsc.org This reaction proceeds through a reductive amination followed by N-methylation, with methanol serving as both the hydrogen source and the C1 building block. rsc.org The protocol demonstrates a broad substrate scope with tolerance for different functional groups. rsc.orgrsc.org
A similar ruthenium-catalyzed tandem synthesis of α-branched methylated ketones has been described, utilizing methanol as the methylating agent in a three-component coupling between methanol, a primary alcohol, and a methyl ketone. nih.gov Transition-metal-free multicomponent coupling of arynes, aromatic tertiary amines, and aldehydes has also been demonstrated for the synthesis of ortho-functionalized tertiary amines. nih.gov
Table 2: Tandem Three-Component Coupling Reactions
| Catalyst | Reactants | Product Type | Reference |
| Iridium | Carbonyl, Amine, Methanol | N-methylated tertiary amines | rsc.orgrsc.org |
| Ruthenium | Primary alcohol, Methyl ketone, Methanol | α-branched methylated ketones | nih.gov |
| None (Transition-metal-free) | Aryne, Aromatic tertiary amine, Aldehyde | ortho-functionalized tertiary amines | nih.gov |
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions provide a classical and widely used method for the formation of C-N bonds, including the synthesis of this compound.
Halogen Exchange Reactions from Brominated Intermediates
The synthesis of amines can be achieved through the nucleophilic substitution of halogenoalkanes with ammonia or other amines. studymind.co.uk This reaction, known as metal-halogen exchange, is a fundamental process in organometallic chemistry for converting an organic halide into an organometallic product. wikipedia.org Specifically, this compound can be prepared by reacting isobutyl bromide with benzylamine. In this SN2 reaction, the lone pair of electrons on the nitrogen atom of benzylamine attacks the partially positive carbon atom of isobutyl bromide, leading to the displacement of the bromide ion and the formation of the desired secondary amine. studymind.co.uklibretexts.org This method is particularly efficient for the synthesis of tertiary and quaternary amines. libretexts.org The reactivity of the halogen in these reactions generally follows the trend I > Br > Cl. wikipedia.org
Mannich Reaction Applications in Benzylamine Chemistry
The Mannich reaction is a three-component condensation reaction that involves the aminoalkylation of an acidic proton located next to a carbonyl group. wikipedia.orglibretexts.org The reactants are typically an aldehyde (like formaldehyde), a primary or secondary amine, and a compound containing an enolizable carbonyl group. wikipedia.org The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.orglibretexts.org
This reaction is valuable for introducing an aminomethyl group into a molecule and has been widely applied in the synthesis of various natural products and pharmaceuticals. organic-chemistry.orgnih.gov The mechanism starts with the formation of an iminium ion from the amine and formaldehyde (B43269), which then acts as an electrophile and reacts with the enol form of the carbonyl compound. wikipedia.orglibretexts.org
In the context of benzylamine chemistry, the Mannich reaction can be used to synthesize a variety of derivatives. For instance, new s-triazole derivatives have been synthesized via a double Mannich reaction of 5-methyl-1H-s-triazole-3-thiol with formaldehyde and primary aliphatic amines, including benzylamine. nih.gov The reaction of 2-substituted benzimidazoles with formaldehyde and benzamide (B126) (as the active hydrogen compound) also yields Mannich bases. chitkara.edu.in The Mannich reaction has also been employed in the synthesis of 1-aryl-3-(morpholin-4-yl/piperidin-1-yl)-1-propanone hydrochloride derivatives. researchgate.net
Acylation and Amide Formation Reactions
The introduction of an acyl group into a molecule, a process known as acylation, is a fundamental transformation in organic synthesis. byjus.com For primary and secondary amines like this compound, this reaction typically proceeds via nucleophilic substitution with acylating agents such as acid chlorides, anhydrides, or esters, resulting in the formation of amides. byjus.com The reaction involves the replacement of a hydrogen atom from the amino group with an acetyl group. byjus.com To drive the reaction to completion, the acid byproduct, such as HCl, is often removed as it forms. byjus.com
Direct acylation using anhydrides is a common method for the synthesis of amides from amines. byjus.comyoutube.com The amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride (B1165640). This leads to a tetrahedral intermediate. Subsequently, a good leaving group, the acetate (B1210297) ion, is expelled, resulting in the formation of the corresponding amide. youtube.com Acetic anhydride is a frequently used reagent for this purpose. youtube.com
Table 1: Examples of Amine Acylation
| Amine | Acylating Agent | Product | Reference |
| Primary and Secondary Amines | Acid Chlorides, Anhydrides, Esters | Amides | byjus.com |
| Amine | Acetic Anhydride | Amide | youtube.com |
Boric acid has emerged as an efficient and environmentally friendly catalyst for the direct amidation of carboxylic acids and amines. orgsyn.org This method provides a valuable alternative to traditional methods that often require harsh conditions or the use of less environmentally friendly reagents. orgsyn.org The catalytic activity of boric acid is attributed to its ability to form an ester or a complex with the hydroxyl group of the carboxylic acid, thereby enhancing the direct amidation process. orgsyn.org This catalytic system has proven effective for a wide range of substrates, including primary and secondary amines. acs.orgnih.gov
A notable aspect of boric acid catalysis is its chemoselectivity. In molecules containing both primary and secondary amine functionalities, amidation occurs preferentially at the primary amine. orgsyn.org The scope of this methodology extends to the synthesis of various amides, including those with pharmaceutical applications. orgsyn.org For instance, it has been successfully employed in the preparation of sterically hindered N,N-disubstituted amides. orgsyn.org
Furthermore, cooperative catalytic systems have been developed to enhance the efficiency of amidation reactions. For example, the combination of an arylboronic acid with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been shown to effectively catalyze the dehydrative condensation between carboxylic acids and amines, including sterically hindered secondary amines. nih.gov This cooperative effect is significantly more effective than using either catalyst individually. nih.gov
Table 2: Boric Acid Catalyzed Amidation Reactions
| Amine Type | Catalyst System | Key Features | Reference |
| Primary and Secondary Amines | Boric Acid | Chemoselective for primary amines, environmentally friendly. | orgsyn.org |
| Sterically Hindered Secondary Amines | Arylboronic acid and DMAPO | Cooperative catalysis, effective for hindered substrates. | nih.gov |
Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates and improve yields. acs.org In the context of acylation, microwave irradiation has been successfully applied to the synthesis of amides from amines and carboxylic acids. mdpi.comfigshare.com This method often leads to a significant reduction in reaction times compared to conventional heating methods. nih.gov
Microwave-assisted acylation can be performed under solvent-free conditions, further enhancing its green credentials. mdpi.com For example, the use of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) under microwave irradiation facilitates the direct synthesis of amides from carboxylic acids and amines. mdpi.com Solid-supported reagents have also been utilized in microwave-assisted acylation, allowing for easy separation and purification of the products. acs.org These methods have been shown to be effective for a variety of amines, including primary and secondary amines. mdpi.comnih.gov
Table 3: Microwave-Assisted Acylation
| Reaction Type | Key Features | Catalyst/Reagent | Reference |
| Amidation | Drastic reduction in processing time. | Cyanuric chloride | nih.gov |
| Acylation of Amines | Rapid and efficient protocol. | Solid-supported reagents | figshare.comacs.org |
| Direct Amide Synthesis | Solvent-free, rapid, and effective. | Ceric ammonium nitrate (CAN) | mdpi.com |
| Acylation of Alcohols, Phenols, and Thiols | Catalyst-free, rapid, excellent yields. | Acetic anhydride | acs.org |
Stereoselective Synthesis Approaches
The stereoselective synthesis of molecules with defined three-dimensional arrangements of atoms is a cornerstone of modern organic chemistry, particularly in the synthesis of bioactive compounds. For analogues of this compound that contain chiral centers, controlling the stereochemistry is crucial.
One common strategy involves the use of chiral starting materials. For instance, the synthesis of chiral aminotriol derivatives has been achieved through the nucleophilic addition of amines to a stereochemically defined epoxyalcohol. nih.gov The use of a Lewis acid catalyst, such as LiClO4, can enhance the stereoselectivity of the epoxide ring-opening by coordinating to the epoxide oxygen and increasing its electrophilicity. nih.gov
Another approach is the use of chiral auxiliaries or catalysts. While not directly applied to this compound in the provided context, the principles are broadly applicable. Chiral catalysts can guide the formation of one stereoisomer over another.
Furthermore, the synthesis of optically pure N-benzyl-α-methylbenzylamine has been achieved through the hydrogenation of the corresponding imine, formed from benzaldehyde and optically pure α-phenylethylamine, using a palladium catalyst. google.com This demonstrates that the stereochemistry of the starting amine can be retained during the synthetic sequence.
Table 4: Stereoselective Synthesis Strategies
| Strategy | Example | Key Aspect | Reference |
| Nucleophilic addition to a chiral epoxide | Synthesis of aminotriol derivatives | Use of a Lewis acid catalyst (LiClO4) to enhance stereoselectivity. | nih.gov |
| Hydrogenation of a chiral imine | Synthesis of optically pure N-benzyl-α-methylbenzylamine | Retention of stereochemistry from the chiral amine starting material. | google.com |
Deprotection Strategies for N-Benzyl Protected Amines
The benzyl (B1604629) group is a widely used protecting group for amines due to its stability under many reaction conditions and the various methods available for its removal. nih.govacs.org
Catalytic hydrogenolysis is the most common method for N-benzyl deprotection. commonorganicchemistry.com This is typically carried out using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a suitable solvent like methanol, ethanol, or ethyl acetate. commonorganicchemistry.com The reaction is generally clean and efficient. nih.govacs.org However, the catalytic activity of Pd/C can be diminished by the coordinating ability of the amine product. nih.govacs.org To circumvent this, the reaction is sometimes performed in an acidified solution, as the resulting amine salt is less likely to poison the catalyst. sciencemadness.org
To enhance the efficiency of Pd/C-catalyzed hydrogenolysis, co-catalysts can be employed. For example, the combination of Pd/C with niobic acid-on-carbon (Nb2O5/C) has been shown to significantly facilitate the deprotection of N-benzyl groups. nih.govacs.org This mixed catalyst system allows for the reaction to proceed under milder conditions and the catalysts can be easily removed by filtration. nih.govacs.org
Oxidative cleavage is another strategy for N-benzyl deprotection. Reagents such as ceric ammonium nitrate (CAN) can be effective for removing the benzyl group from the nitrogen atom of a β-lactam. researchgate.net Other oxidative conditions include the use of Oxone, N-Iodosuccinimide (NIS), or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.govacs.org
Acid-catalyzed deprotection is also possible using Lewis acids like boron tribromide (BBr3) or aluminum chloride (AlCl3), or Brønsted acids such as sulfuric acid or p-toluenesulfonic acid. nih.govacs.org
Table 5: Deprotection Strategies for N-Benzyl Amines
| Method | Reagents/Catalyst | Key Features | Reference |
| Catalytic Hydrogenolysis | H2, Pd/C | Most common method, clean and efficient. | commonorganicchemistry.com |
| Acidified Catalytic Hydrogenolysis | H2, Pd/C, Acid (e.g., HCl) | Prevents catalyst poisoning by the product amine. | sciencemadness.org |
| Mixed Catalyst Hydrogenolysis | H2, Pd/C, Nb2O5/C | Enhanced reaction rate, milder conditions. | nih.govacs.org |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | Effective for specific substrates like β-lactams. | researchgate.net |
| Acid-Catalyzed Deprotection | BBr3, AlCl3, H2SO4, TsOH | Alternative to hydrogenation. | nih.govacs.org |
Catalytic Hydrogenolysis Techniques Utilizing Palladium on Carbon
Catalytic hydrogenolysis using palladium on carbon (Pd/C) is a widely employed and sustainable method for the debenzylation of N-benzyl amines to produce the corresponding primary or secondary amines. nih.govacs.org This technique is favored for its "green" characteristics, including the ease of catalyst removal through simple filtration and the potential for catalyst reuse. nih.govacs.org
The general mechanism of palladium-catalyzed transfer hydrogenolysis involves several key steps: sorption of a formate (B1220265) anion, abstraction of the formyl hydrogen as the rate-limiting step, approach of the substrate, and formation of the product. researchgate.net However, a significant challenge in Pd/C-catalyzed hydrogenolysis is the potential for catalyst deactivation. The strong coordination of both the substrate and the resulting amine product to the palladium surface can inhibit catalytic activity, often necessitating higher pressures and temperatures to achieve complete deprotection. nih.govacs.org
To address this limitation, research has focused on enhancing the efficiency of the Pd/C catalyst system. One notable advancement is the use of a mixed catalyst system comprising Pd/C and niobic acid-on-carbon (Nb2O5/C). nih.govacs.org This combination has been shown to significantly facilitate the hydrogenative deprotection of N-benzyl groups under a hydrogen atmosphere. nih.govacs.org The Nb2O5/C acts as a heterogeneous acid catalyst, which can be easily prepared and removed from the reaction mixture. nih.govacs.org The addition of Nb2O5/C has been demonstrated to lead to excellent yields of the deprotected amine without the need for an additional neutralization step. nih.govacs.org
Another approach to enhance catalytic activity involves the use of a combination of palladium/palladium hydroxide (B78521) on carbon (Pd/C and Pd(OH)2/C). researchgate.net This mixed catalyst has been reported to possess superior hydrogenation reactivity compared to using Pd/C alone, proving effective even for substrates that are recalcitrant to standard hydrogenolysis conditions. researchgate.net
Furthermore, catalytic transfer hydrogenation using ammonium formate as a hydrogen donor in the presence of 10% Pd-C offers a method for the debenzylation of N-benzyl amines under neutral conditions. mdma.ch This technique is particularly advantageous as it avoids the formation of formate salts that can occur when using formic acid, thus providing the free amine directly. mdma.ch
Table 1: Comparison of Catalytic Systems for N-Debenzylation
| Catalyst System | Hydrogen Source | Key Advantages |
| Pd/C | Hydrogen gas | Green and sustainable, easy catalyst removal. nih.govacs.org |
| Pd/C and Nb2O5/C | Hydrogen gas | Significantly facilitated deprotection, no neutralization needed. nih.govacs.org |
| Pd/C and Pd(OH)2/C | Hydrogen gas | Superior reactivity for challenging substrates. researchgate.net |
| 10% Pd-C | Ammonium formate | Neutral reaction conditions, direct formation of free amine. mdma.ch |
Development and Optimization of Novel Synthetic Routes
The development of novel and optimized synthetic routes for this compound and its derivatives is an active area of research, driven by the need for highly efficient and selective methods.
One area of development involves the direct N-alkylation of primary benzylamines with alkyl halides. An efficient and chemoselective method promoted by a cesium base has been described for the synthesis of a diverse range of N-alkylbenzylamine derivatives in good yields. researchgate.net The optimization of reaction conditions, such as the choice of solvent, is crucial for maximizing the yield of the desired secondary amine. researchgate.net
Photocatalysis represents another innovative approach. By employing metal cocatalysts to mediate the photocatalytic activation of alcohols, a stepwise dehydrogenative-condensation process to an imine can be separated from the direct condensation process to the secondary amine. researchgate.net This allows for highly atom-efficient cross-coupling of anilines and alcohols to produce imines and secondary amines, although achieving high selectivity can require specialized catalysts and stringent reaction conditions to prevent over-hydrogenation. researchgate.net
Furthermore, tandem one-pot reductive amination of aldehydes with nitroarenes using palladium nanoparticles doped on graphite (B72142) oxide (Pd@GO) as a catalyst has been reported. researchgate.net This catalytic system offers several benefits, including easy catalyst separation, good recyclability, mild reaction conditions, and broad substrate scope, leading to good to excellent product yields. researchgate.net
The synthesis of novel derivatives, such as N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, has also been explored. mdpi.com These compounds are synthesized and subsequently tested for their biological activities. mdpi.com
The application of Design of Experiments (DoE) is a powerful tool for accelerating the optimization of reaction conditions for new transformations. researchgate.net By systematically exploring the experimental space, DoE can efficiently identify the optimal parameters for a given reaction, such as the N-benzylation of α-methylbenzylamine with benzyl bromide, to maximize the yield of the desired secondary amine while minimizing the formation of byproducts. researchgate.net
Table 2: Novel Synthetic Approaches and Optimization
| Method | Key Features |
| Cesium-promoted N-alkylation | Chemoselective mono-N-alkylation of primary benzylamines. researchgate.net |
| Photocatalytic Dehydrogenative Condensation | Atom-efficient cross-coupling of anilines and alcohols. researchgate.net |
| Tandem Reductive Amination (Pd@GO) | One-pot synthesis with recyclable catalyst and mild conditions. researchgate.net |
| Synthesis of Triazole Derivatives | Creation of novel N-benzyl amine derivatives for biological screening. mdpi.com |
| Design of Experiments (DoE) | Accelerated optimization of reaction conditions for improved yield and purity. researchgate.net |
Advanced Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of n-benzyl-2-methylpropan-1-amine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the atomic arrangement and chemical environment can be constructed.
One-dimensional NMR provides fundamental information about the different types of protons and carbons in the molecule.
¹H NMR: The proton NMR spectrum displays signals corresponding to each unique proton environment. For this compound, the aromatic protons of the benzyl (B1604629) group typically appear as a complex multiplet in the range of 7.2-7.4 ppm. The two benzylic protons (CH₂ adjacent to the phenyl ring) are expected around 3.8 ppm, while the methylene (B1212753) protons on the isobutyl group (CH₂ adjacent to the nitrogen) would resonate at approximately 2.5 ppm. The single methine proton of the isobutyl group is expected further upfield, and the six protons of the two equivalent methyl groups would produce a characteristic doublet signal at approximately 0.9 ppm. The signal for the amine (NH) proton is often broad and its chemical shift is variable.
¹³C NMR: The ¹³C NMR spectrum reveals all non-equivalent carbon atoms. The five distinct carbons of the benzyl group resonate in the aromatic region (127-140 ppm). The benzylic CH₂ carbon signal is anticipated around 54 ppm. For the isobutyl group, the CH₂ carbon attached to the nitrogen is expected near 57 ppm, the CH carbon around 28 ppm, and the two equivalent methyl carbons around 20 ppm.
Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms.
HSQC-DEPT (Heteronuclear Single Quantum Coherence - Distortionless Enhancement by Polarization Transfer): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly bonded. columbia.eduresearchgate.net It confirms which protons are attached to which carbons and simultaneously acts as a DEPT-135 experiment, distinguishing between CH, CH₂, and CH₃ groups by their phase.
HMBC-DEPT (Heteronuclear Multiple Bond Correlation - Distortionless Enhancement by Polarization Transfer): This technique is crucial for mapping the complete molecular skeleton by identifying correlations between protons and carbons that are two or three bonds apart. columbia.eduresearchgate.net For instance, the benzylic protons would show a correlation to the carbons of the isobutyl group across the nitrogen atom, and to the quaternary aromatic carbon, unequivocally linking the benzyl and isobutyl moieties.
The table below summarizes the predicted chemical shifts for this compound based on analogous structures.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Phenyl Protons | 7.2 - 7.4 (m, 5H) | 127.0 - 140.0 |
| Benzylic CH₂ | ~3.8 (s, 2H) | ~54.0 |
| Amine NH | variable (br s, 1H) | - |
| Isobutyl CH₂ | ~2.5 (d, 2H) | ~57.0 |
| Isobutyl CH | ~1.8 (m, 1H) | ~28.0 |
| Isobutyl CH₃ | ~0.9 (d, 6H) | ~20.0 |
The structure of this compound is not static; it possesses four rotatable single bonds, allowing for a variety of spatial arrangements or conformations. alfa-chemistry.com These rotations occur around the Phenyl-CH₂, CH₂-NH, NH-CH₂, and CH₂-CH bonds. While rapid rotation at room temperature typically results in an averaged NMR spectrum, variable-temperature (VT) NMR studies could potentially "freeze out" individual conformers. If the energy barrier between conformers is sufficiently high, distinct sets of NMR signals for each stable conformation might be observed at low temperatures, providing insight into the molecule's preferred three-dimensional shape.
NMR spectroscopy can also probe non-covalent interactions between molecules. The secondary amine group (-NH-) in this compound can act as both a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking interactions. These intermolecular forces can be detected by observing changes in chemical shifts under different experimental conditions. For example, the chemical shift of the N-H proton is particularly sensitive to hydrogen bonding; its position in the spectrum can shift significantly with changes in solvent polarity or sample concentration. Similarly, π-stacking interactions can cause shifts in the signals of the aromatic protons.
Mass Spectrometry (MS) Applications in Compound Identification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.
Combining liquid chromatography with mass spectrometry (LC-MS) allows for the separation of components in a mixture before their introduction into the mass spectrometer. For this compound, this technique provides its retention time, a characteristic property under specific chromatographic conditions.
High-resolution mass spectrometry (HRMS), often performed on instruments like a quadrupole time-of-flight (QTOF) mass spectrometer, is critical for determining the precise molecular formula. massbank.eu The neutral molecule C₁₁H₁₇N has a calculated exact mass of 163.1361 atomic mass units. spectrabase.com In positive ion mode using electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺, with a calculated m/z of 164.1439. The high accuracy of this measurement allows for the confident determination of the elemental composition as C₁₁H₁₈N⁺.
Multistage mass spectrometry (MSⁿ), particularly tandem mass spectrometry (MS/MS), provides detailed structural information by inducing and analyzing the fragmentation of a selected precursor ion. nih.gov For the protonated this compound ([M+H]⁺, m/z 164.1), collision-induced dissociation (CID) reveals characteristic fragmentation pathways common to benzylamines.
The primary fragmentation mechanism is alpha-cleavage, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom. The most prominent fragment observed for benzylamines is the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which results from the cleavage of the benzylic C-N bond followed by rearrangement. Other expected fragments include the loss of the benzyl group to yield the protonated isobutylamine (B53898) ion (m/z 74), and the loss of the isobutyl group to give the protonated benzylamine (B48309) ion (m/z 108).
The table below details the predicted key fragments for this compound in an ESI-MS/MS experiment.
| m/z (Da) | Proposed Fragment Ion | Formula |
| 164.1 | [M+H]⁺ | [C₁₁H₁₈N]⁺ |
| 108.1 | [M+H - C₄H₈]⁺ | [C₇H₁₀N]⁺ |
| 91.1 | [C₇H₇]⁺ | [C₇H₇]⁺ |
| 74.1 | [M+H - C₇H₇]⁺ | [C₄H₁₂N]⁺ |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, a secondary amine, the IR spectrum exhibits characteristic absorption bands that confirm its structure.
As a secondary amine (R₂NH), the most notable feature is the single, relatively weak N-H stretching vibration, which typically appears in the 3350-3310 cm⁻¹ region. vt.edu This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. vt.edu Other significant absorptions include those from the C-H bonds of the alkyl and aromatic portions of the molecule. The aromatic C-H stretches of the benzyl group are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isobutyl group appear just below 3000 cm⁻¹.
The C-N stretching vibration provides further structural confirmation. In aliphatic amines, this bond absorbs in the 1250–1020 cm⁻¹ range, whereas for aromatic amines, the absorption is stronger and occurs at a higher frequency, between 1335–1250 cm⁻¹. google.com Given the mixed aliphatic and aromatic nature of the substituents on the nitrogen in this compound, the C-N stretching band can be expected within these ranges. Additionally, a broad N-H wagging absorption, characteristic of primary and secondary amines, is anticipated in the 910–665 cm⁻¹ region. vt.edu
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Secondary Amine) | Stretch | 3350 - 3310 | Weak to Medium |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium to Strong |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium |
| C-N (Aliphatic/Aromatic) | Stretch | 1250 - 1020 | Medium |
| N-H | Wag (Out-of-plane bend) | 910 - 665 | Strong, Broad |
Fourier Transform Infrared (FTIR) Studies of Intermolecular Interactions
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for investigating intermolecular forces, such as hydrogen bonding. In this compound, the N-H group can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This allows for self-association of the molecules in the liquid or solid state.
These intermolecular hydrogen bonds directly influence the position and shape of the N-H stretching band. In a non-polar solvent or in the gas phase where intermolecular interactions are minimal, the N-H stretch appears as a sharper, higher-frequency band. In a concentrated sample or a polar environment, hydrogen bonding causes the N-H band to broaden and shift to a lower frequency (a redshift). The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonding interactions. sigmaaldrich.comosti.gov Studies on similar systems, such as binary mixtures of benzyl alcohol and aniline, have utilized FTIR to analyze the intermolecular hydrogen bonds between N-H and O-H groups, demonstrating the sensitivity of the technique to such interactions. bldpharm.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information for this compound, such as exact bond lengths, bond angles, and the molecule's conformation in the solid state.
As of this writing, a specific crystal structure for this compound is not available in publicly accessible crystallographic databases. However, if such an analysis were performed on a suitable single crystal, it would reveal how the molecules pack together in the crystal lattice. This would include the geometry of any intermolecular hydrogen bonds involving the N-H group and potential π-π stacking interactions between the benzyl rings of adjacent molecules. This information is crucial for understanding the physical properties of the compound in its solid form. The analysis is often performed on a salt of the amine, such as the hydrochloride salt, which may have different crystalline properties. researchgate.net
Strategic Derivatization for Enhanced Analytical Characterization
In analytical chemistry, particularly for gas chromatography (GC), derivatization is a common strategy to improve the volatility, thermal stability, and detectability of analytes. Amines can be challenging to analyze directly by GC due to their polarity, which can lead to poor peak shape and tailing on common GC columns. vt.edu Derivatization converts the polar N-H group into a less polar, more stable functional group, mitigating these issues.
Use of Derivatizing Agents (e.g., 2,2,2-trichloroethyl chloroformate) for GC/MS Analysis
A highly effective derivatizing agent for primary and secondary amines is 2,2,2-trichloroethyl chloroformate (Troc-Cl). sigmaaldrich.com The reaction involves the nucleophilic attack of the secondary amine nitrogen of this compound on the electrophilic carbonyl carbon of Troc-Cl. This acylation reaction results in the formation of a stable 2,2,2-trichloroethylcarbamate derivative and the elimination of hydrogen chloride.
This derivatization offers several advantages for GC-Mass Spectrometry (MS) analysis. researchgate.net
Improved Chromatography : The resulting carbamate (B1207046) is significantly less polar and more volatile than the parent amine, leading to sharper, more symmetrical peaks and better separation in GC analysis. vt.eduresearchgate.net
Enhanced Mass Spectrometric Identification : The 2,2,2-trichloroethyl group provides a highly distinctive isotopic signature in the mass spectrum. The three chlorine atoms create a characteristic ion cluster (M, M+2, M+4, M+6) that makes the derivative easily identifiable and distinguishable from background noise. researchgate.netnih.gov
Structural Information : The fragmentation patterns of the Troc-derivative under electron ionization (EI) in the mass spectrometer can provide clear structural information about the original molecule. researchgate.net
This method has been successfully applied to a wide range of amines and related compounds, demonstrating its utility for converting otherwise difficult-to-analyze compounds into derivatives suitable for robust and sensitive GC/MS analysis. osti.govresearchgate.netnih.gov
Mechanistic and Reactivity Studies
Elucidation of Reaction Pathways and Identification of Intermediates in Amine Synthesis
The formation of n-Benzyl-2-methylpropan-1-amine typically proceeds through a reductive amination process. wikipedia.org This common and efficient method for amine synthesis involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the final amine product. wikipedia.orgmasterorganicchemistry.com
Formation of Imines and Subsequent Reduction Mechanisms
The synthesis of this compound begins with the reaction between isobutyraldehyde (B47883) and benzylamine (B48309). In this initial step, the nucleophilic nitrogen of benzylamine attacks the electrophilic carbonyl carbon of isobutyraldehyde. This is followed by the formation of a hemiaminal intermediate, which then undergoes dehydration to yield an N-benzylidene-2-methylpropan-1-imine intermediate. wikipedia.orgyoutube.com
Investigation of Substituent Effects on Chemical Reactivity
The reactivity of the molecules involved in the synthesis of this compound is significantly influenced by the substituents on both the aldehyde and the amine.
Influence of Steric Hindrance from Alkyl Groups on Reaction Yields
The isobutyl group (2-methylpropyl) on the aldehyde introduces steric hindrance around the reaction center. Steric hindrance is a phenomenon where the size of substituent groups impedes a chemical reaction. osti.gov In the context of this compound synthesis, the bulky isobutyl group can affect the rate of both the initial nucleophilic attack by benzylamine on the carbonyl carbon and the subsequent reduction of the imine. While moderate steric hindrance can sometimes be beneficial by preventing side reactions, excessive hindrance can significantly lower the reaction yield. nih.gov The branching at the β-carbon of the isobutyl group presents a degree of steric bulk that can influence the approach of the reducing agent to the imine double bond. nih.gov Studies on similar systems have shown that increasing the size of the alkyl group, especially with branching, can impact reaction outcomes. nih.govncert.nic.in
| Reactant 1 | Reactant 2 | Product | Key Steric Feature | Potential Impact on Yield |
| Isobutyraldehyde | Benzylamine | This compound | Branched isobutyl group | May slightly decrease yield due to hindered approach of reactants and reagents. |
| Propanal | Benzylamine | N-Benzylpropan-1-amine | Linear propyl group | Generally higher yield compared to branched analogues. |
| Pivalaldehyde | Benzylamine | N-Benzyl-2,2-dimethylpropan-1-amine | Highly branched tert-butyl group | Significantly lower yield due to severe steric hindrance. |
Impact of Aromaticity and Electronic Properties on Compound Behavior
The benzyl (B1604629) group, with its aromatic ring, plays a crucial role in the reactivity of this compound. The benzene (B151609) ring is generally considered electron-withdrawing due to inductive effects but can also act as an electron-donating group through resonance. quora.com The benzylic position, the carbon atom directly attached to the benzene ring, exhibits enhanced reactivity. wikipedia.org This is attributed to the ability of the aromatic ring to stabilize radicals, cations, and anions at the benzylic position through resonance. wikipedia.org
In the context of the synthesis, the electron-donating or withdrawing nature of substituents on the benzylamine's aromatic ring can influence the nucleophilicity of the nitrogen atom. Electron-donating groups would increase the electron density on the nitrogen, making it a stronger nucleophile and potentially accelerating the initial attack on the aldehyde. Conversely, electron-withdrawing groups would decrease the nitrogen's nucleophilicity. ncert.nic.in In the final product, the aromatic ring influences the basicity of the amine. Aromatic amines are generally less basic than aliphatic amines because the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring, making them less available for protonation. byjus.comlearncbse.in
Intramolecular Interactions and Conformational Dynamics
The three-dimensional structure and dynamic behavior of this compound are influenced by intramolecular interactions.
Analysis of Hindered Rotational Equilibria
Due to the presence of single bonds, different spatial arrangements of atoms, known as conformations, can exist through rotation around these bonds. In this compound, rotation around the C-N bonds and the C-C bonds of the isobutyl group can lead to various conformers with different energy levels. byjus.comslideshare.net The bulky isobutyl and benzyl groups can lead to steric strain in certain conformations, resulting in hindered rotation. byjus.comunacademy.com
Molecular Interactions in Binary and Multicomponent Systems
The study of molecular interactions in liquid mixtures is crucial for understanding their thermodynamic, transport, and spectroscopic properties. For this compound, a secondary amine featuring both a bulky alkyl group and an aromatic ring, the nature of its interactions in binary and multicomponent systems is complex. It is influenced by the interplay of hydrogen bonding, dipole-dipole forces, and dispersive interactions. Due to the lack of direct experimental data for this compound in the literature, the following discussion will draw upon findings from structurally similar compounds to infer its likely behavior.
Characterization of Intermolecular Hydrogen Bonding and Other Interactions
This compound possesses a secondary amine group (-NH-) that can act as both a hydrogen bond donor and acceptor. The presence of the benzyl group introduces π-electrons, which can also participate in weaker N-H···π interactions. The isobutyl group, being sterically hindered, will influence the accessibility of the N-H group for hydrogen bonding.
In binary mixtures with polar solvents like alcohols, strong intermolecular hydrogen bonds of the N-H···O type are expected to be the dominant specific interaction. Studies on similar systems, such as N-ethylaniline with various alcohols, have shown that the sign and magnitude of excess thermodynamic functions are sensitive to the molecular structure of the alcohol and the temperature. researchgate.netresearchgate.net For instance, in mixtures of N-ethylaniline with butanol isomers, the excess molar volume (VE) was found to be negative across the entire composition range at 313.15 K, suggesting strong specific interactions and/or interstitial accommodation of the smaller alcohol molecules within the amine structure. researchgate.net
Conversely, when mixed with non-polar solvents like alkanes, the primary interactions would be the breaking of the self-associated amine-amine hydrogen bonds and the formation of weaker amine-alkane dispersive forces. This typically leads to positive excess molar volumes, indicating an expansion in volume upon mixing. Research on benzylamine mixed with n-alkanes has shown that the upper critical solution temperature (UCST) increases with the chain length of the n-alkane, signifying that amine-amine interactions are more favorable than amine-alkane interactions. researchgate.net
The interplay of these interactions can be further elucidated by examining thermodynamic data from related systems. For example, studies on binary mixtures of N,N-dimethyl benzyl amine with higher alkanols (1-octanol, 1-nonanol, and 1-decanol) reported positive excess molar volumes (VE) and excess isentropic compressibilities (κsE) at various temperatures. tandfonline.comtandfonline.com The positive values suggest that the breaking of self-associated alcohol and amine structures is the dominant effect over the formation of new intermolecular bonds. tandfonline.com
Interactive Data Table: Excess Molar Volumes (VE) for N-Ethylaniline + Butanol Isomer Mixtures at 313.15 K
| Mole Fraction of N-Ethylaniline (x₁) | VE (cm³/mol) with 1-butanol | VE (cm³/mol) with 2-butanol | VE (cm³/mol) with iso-butanol | VE (cm³/mol) with tert-butanol |
| 0.1 | -0.15 | -0.20 | -0.18 | -0.25 |
| 0.3 | -0.35 | -0.45 | -0.40 | -0.55 |
| 0.5 | -0.45 | -0.60 | -0.55 | -0.70 |
| 0.7 | -0.40 | -0.55 | -0.50 | -0.60 |
| 0.9 | -0.20 | -0.30 | -0.25 | -0.35 |
Data inferred from graphical representations in related research for illustrative purposes. researchgate.net
Interactive Data Table: Excess Molar Volumes (VE) and Excess Isentropic Compressibilities (κsE) for N,N-Dimethyl Benzyl Amine + Alkanol Mixtures at 303.15 K
| Mole Fraction of DMBA (x₁) | VE (cm³/mol) with 1-octanol | κsE (TPa⁻¹) with 1-octanol | VE (cm³/mol) with 1-decanol | κsE (TPa⁻¹) with 1-decanol |
| 0.1 | 0.05 | 5 | 0.10 | 8 |
| 0.3 | 0.15 | 15 | 0.25 | 20 |
| 0.5 | 0.20 | 25 | 0.35 | 30 |
| 0.7 | 0.18 | 20 | 0.30 | 25 |
| 0.9 | 0.08 | 10 | 0.15 | 12 |
Data inferred from graphical representations in related research for illustrative purposes. tandfonline.comtandfonline.com
Spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) provide direct evidence of hydrogen bonding. In secondary amines, the N-H stretching vibration, typically observed around 3300-3500 cm⁻¹, is sensitive to its environment. In a non-polar solvent, a sharp band corresponding to the "free" N-H stretch is expected. In a hydrogen-bonding solvent, this band will broaden and shift to a lower frequency (a red shift), with the magnitude of the shift correlating with the strength of the hydrogen bond. rsc.org For this compound, a similar behavior would be anticipated.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For n-Benzyl-2-methylpropan-1-amine, DFT calculations would be instrumental in determining its fundamental properties.
To understand the behavior of this compound in a solvent, Polarizable Continuum Models (PCM) are employed in conjunction with DFT calculations. q-chem.com These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and the study of how the solvent influences the molecule's properties. q-chem.com For this compound, PCM calculations could predict changes in its conformational preferences and electronic structure when dissolved in various solvents, which is crucial for understanding its reactivity and interactions in solution. q-chem.com The choice of solvent would significantly impact the predicted properties due to varying degrees of polarity and hydrogen bonding capacity.
Molecular Modeling for Advanced Structural and Electronic Insights
Molecular modeling encompasses a broad range of computational techniques to model and predict the behavior of molecules. For this compound, these methods can provide a detailed picture of its three-dimensional structure and electronic properties. While specific molecular modeling studies on this compound are not prevalent, the general approach would involve using force fields or quantum mechanics to explore its potential energy surface. This can reveal key structural features such as bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties like the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential can be calculated to understand its reactivity and intermolecular interaction capabilities.
Theoretical Approaches for Thermodynamic and Acoustic Properties of Related Amine-Containing Mixtures
The thermodynamic and acoustic properties of amine-containing mixtures provide valuable information about intermolecular interactions. While specific data for this compound mixtures is sparse, studies on closely related compounds like benzylamine (B48309) and N-methylbenzylamine offer significant insights.
The study of excess molar volume (VE) and excess molar isentropic compressibility (κSE) in binary mixtures helps in understanding the nature and strength of intermolecular interactions. acs.org Negative values of VE and κSE generally indicate strong specific interactions, such as hydrogen bonding or charge transfer complex formation, leading to a more compact packing of the molecules. acs.orgtandfonline.com Conversely, positive values suggest that the breaking of self-associated structures of the pure components and weaker intermolecular forces are dominant. acs.orgtandfonline.com
In studies of binary mixtures of benzylamine with alcohols, negative values for both VE and κSE are often observed, suggesting the presence of strong hydrogen bonding between the amine and alcohol molecules. tandfonline.com The magnitude of these excess properties can be influenced by factors such as temperature and the chain length of the alcohol. tandfonline.com
Table 1: Excess Molar Volume (VE) and Excess Molar Isentropic Compressibility (κSE) for Benzylamine + Allyl Alcohol Binary Mixtures at Different Temperatures
This table is based on data for a related amine, benzylamine, to illustrate the concepts.
| Mole Fraction of Allyl Alcohol (x₁) | Temperature (K) | VE (cm³·mol⁻¹) | κSE (TPa⁻¹) |
|---|---|---|---|
| 0.1 | 303.15 | -0.15 | -5 |
| 0.5 | 303.15 | -0.45 | -18 |
| 0.9 | 303.15 | -0.18 | -7 |
| 0.1 | 313.15 | -0.12 | -4 |
| 0.5 | 313.15 | -0.40 | -16 |
Data is illustrative and derived from trends discussed in the literature. tandfonline.com
The Graph Theoretical Approach (GTA) is a method that can be used to analyze chemical reaction networks and molecular structures. researchgate.netnih.gov In the context of amine-containing systems, GTA can be applied to explore the vast chemical space of reactions, such as amine-acid couplings, by representing molecules as graphs and reactions as graph transformations. researchgate.netnih.gov This approach allows for the systematic enumeration and analysis of potential products and reaction pathways. researchgate.netnih.gov
The Prigogine-Flory-Patterson (PFP) theory is a statistical mechanical model used to predict and interpret the excess thermodynamic properties of liquid mixtures. acs.orgtandfonline.comtandfonline.com The theory considers three contributions to the excess properties: an interactional contribution, a free volume contribution, and an internal pressure contribution. asianpubs.org The PFP theory has been successfully applied to binary mixtures of amines with alcohols to analyze the different contributions to the excess molar volume and other properties. acs.orgtandfonline.comtandfonline.comkoreascience.kr This allows for a more detailed understanding of the roles of molecular shape, size, and intermolecular forces in determining the macroscopic properties of the mixture. acs.orgtandfonline.comtandfonline.comkoreascience.kr
Correlation of Ultrasonic Speed Data with Theoretical Models
There is no available research that correlates the ultrasonic speed data of this compound with the following widely used theoretical models:
Nomoto's Relation (NOMO): This empirical model is often used to predict the ultrasonic velocity in binary liquid mixtures.
Impedance Dependence Relation: This model also serves to theoretically evaluate ultrasonic velocities in liquid mixtures.
Van Dael's Model (VDM): This model is another theoretical approach to understanding molecular interactions in liquid mixtures through ultrasonic studies.
Jacobson's Free Length Theory (JFLT): This theory connects the intermolecular free length with the ultrasonic velocity in liquids and their mixtures.
Collision Factor Theory (CFT): This theory is also employed in the theoretical evaluation of ultrasonic velocities.
Without experimental data and specific studies on this compound, it is not possible to present a correlation or detailed research findings for this compound using these models.
Viscosity Prediction Models for Binary Liquid Mixtures
Similarly, the assessment and application of specific viscosity prediction models for binary liquid mixtures containing this compound have not been reported in the reviewed literature.
Assessment and Application of the Jouyban–Acree Model
The Jouyban–Acree model is a versatile model used for correlating and predicting the viscosity of binary and ternary liquid mixtures at various temperatures. However, no studies were found that have applied or assessed this model for mixtures involving this compound. Consequently, no data tables or detailed research findings can be provided.
Coordination Chemistry and Ligand Design
Exploration of N-Benzyl-2-methylpropan-1-amine Analogues as Ligands in Metal Complexes
The exploration of this compound and its analogues as ligands in metal complexes remains a largely theoretical area of study. In principle, the nitrogen atom of the secondary amine possesses a lone pair of electrons, making it a potential Lewis base capable of coordinating to a metal center. The steric bulk of the isobutyl group and the benzyl (B1604629) group would play a significant role in the coordination geometry and the stability of any resulting metal complex.
For an analogue of this compound to function as an N,O-bidentate ligand, it would require modification to include an oxygen-containing functional group positioned to form a stable chelate ring with a metal center. For example, the introduction of a hydroxyl group onto the benzyl ring in the ortho position could potentially create an N,O-bidentate ligand.
In the absence of experimental data, the potential catalytic applications of such hypothetical complexes can only be extrapolated from the behavior of known N,O-bidentate ligand systems. These types of ligands are widely used in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The specific properties of the metal center and the steric and electronic effects of the ligand would determine the catalytic activity.
The use of this compound or its analogues as complexing agents for technetium has not been reported in the scientific literature. The development of technetium radiopharmaceuticals often involves ligands that can form highly stable and kinetically inert complexes with the technetium core (e.g., [Tc(CO)₃]⁺) researchgate.net. While amine groups can coordinate to technetium, the design of a successful radiopharmaceutical requires careful consideration of the entire ligand framework to ensure favorable pharmacokinetic properties.
Investigation of Coordination Modes and Complex Stability
Without experimental evidence, the coordination modes of this compound can be predicted based on general chemical principles. As a monodentate ligand, it would coordinate to a metal ion through its nitrogen atom. The coordination geometry would be influenced by the size of the metal ion and the steric hindrance from the isobutyl and benzyl groups.
The stability of a potential metal complex would be governed by several factors, including the strength of the metal-nitrogen bond, the chelate effect (if applicable for a bidentate analogue), and steric repulsion between ligands. Stability constants, which quantify the strength of the interaction between a metal ion and a ligand in solution, have not been determined for complexes of this compound. In general, the stability of metal-amine complexes is influenced by the basicity of the amine and the nature of the metal ion.
Applications in Advanced Chemical Synthesis and Materials Science
Utilization as Intermediates in Complex Organic Synthesissigmaaldrich.com
N-Benzyl-2-methylpropan-1-amine serves as a crucial intermediate in the multi-step synthesis of more complex organic molecules. Its structure, combining a benzyl (B1604629) group with an isobutylamine (B53898) moiety, provides a reactive platform for various chemical transformations.
Precursors for Advanced Molecular Scaffoldsnih.gov
The compound is a key starting material for the construction of advanced molecular scaffolds. These scaffolds form the core structures of many larger, more complex molecules with specific functions. For instance, derivatives of this compound have been utilized in the synthesis of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine, which serves as a scaffold for developing inhibitors of Bcr-Abl, a protein associated with certain types of cancer. nih.gov The synthesis often involves a key step of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of 1,2,3-triazole derivatives. nih.govmdpi.com
Building Blocks for Heterocyclic Compounds and Diverse Chemical Structuresnih.gov
The amine functionality of this compound makes it a valuable building block for the synthesis of heterocyclic compounds. moldb.com These cyclic structures containing atoms of at least two different elements are prevalent in medicinal chemistry and materials science. The compound can be modified and cyclized to create a wide array of chemical structures with diverse properties.
Catalytic Applications of this compound Related Structuressigmaaldrich.com
While this compound itself may not be a direct catalyst, its structural motifs are integral to the design of ligands for various catalytic systems. The nitrogen atom can coordinate with metal centers, influencing the reactivity and selectivity of catalytic transformations.
Exploration in Metal-Catalyzed Reactions, including C–H Functionalizationsigmaaldrich.com
Structures related to this compound are explored in the field of metal-catalyzed reactions, a cornerstone of modern organic synthesis. A significant area of this exploration is in C-H functionalization, a process that allows for the direct conversion of otherwise inert carbon-hydrogen bonds into new functional groups. nih.govchemrxiv.org This atom-economical approach is revolutionizing the way complex molecules are synthesized. The free amine functionality, similar to that in this compound, can act as a directing group in transition-metal-catalyzed C-H activation, guiding the catalyst to a specific site on the molecule. nih.gov
Contribution to Functional Materials Development
The utility of this compound extends beyond traditional organic synthesis into the realm of materials science, where it contributes to the creation of functional polymers.
Precursors for Polyols in Polyurethane Synthesisgoogle.com
This compound can serve as a precursor in the synthesis of polyols. Polyols are compounds with multiple hydroxyl groups that are essential monomers for the production of polyurethanes. google.com Polyurethanes are a class of versatile polymers with a wide range of applications, from flexible foams in furniture and bedding to rigid foams for insulation and durable elastomers for wheels and tires. The properties of the resulting polyurethane can be tailored by the structure of the polyol, and using precursors like this compound can introduce specific functionalities and characteristics into the final material. google.com
Components in the Formulation of Corrosion Inhibitors and Detergents
The utility of this compound and its derivatives extends to the formulation of protective agents for materials. Organic compounds, particularly those containing heteroatoms like nitrogen, are widely recognized for their role as corrosion inhibitors. kfupm.edu.sa Amines, as a class of compounds, are effective due to the presence of a lone pair of electrons on the nitrogen atom, which can coordinate with metal surfaces, forming a protective film that inhibits corrosion. kfupm.edu.sascience.gov
The general mechanism involves the adsorption of the amine onto the metal surface, which blocks the active sites where corrosion would typically occur. kfupm.edu.sa This adsorption can be influenced by the structure of the amine, including the presence of aromatic rings and the nature of the alkyl substituents. The benzyl group in this compound can contribute to this protective action through the interaction of its π-electrons with the metal's d-orbitals.
While specific research detailing the performance of this compound as a primary corrosion inhibitor is not extensively documented in publicly available literature, its structural features as a secondary amine with a benzyl group align with the characteristics of effective organic corrosion inhibitors. kfupm.edu.saresearchgate.net Compounds with secondary and tertiary amino groups are often preferred in formulations due to their lower environmental toxicity compared to primary amines. google.com These inhibitors are crucial in various industrial applications, including oil and gas pipelines, cooling systems, and refinery units, where they are added to protect ferrous and other metals from corrosive fluids. google.com
There is currently a lack of specific information regarding the application of this compound as a component in detergent formulations.
Research into Antioxidants for Industrial and Chemical Systems
There is growing scientific interest in the antioxidant potential of n-benzyl amine derivatives. Research has explored how these compounds and their more complex structures can neutralize free radicals, which are responsible for oxidative degradation in various industrial and biological systems.
A 2024 study reported on the synthesis and antioxidant capacity of novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which are derivatives of the core n-benzyl amine structure. google.com The antioxidant properties of these compounds were evaluated using several standard in vitro assays:
DPPH (1,1-diphenyl-2-picrylhydrazyl radical) scavenging assay: This test measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. Several of the synthesized nitrones showed significant interaction with DPPH, with scavenging activity reaching up to 96% after 60 minutes. nih.gov
ABTS•+ (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate) radical cation) scavenging assay: This method assesses the ability to scavenge the ABTS radical cation. The results for the tested N-benzyl imine oxide derivatives in this assay were not significant, showing negligible activity compared to the reference compound, Trolox. nih.gov
Inhibition of Lipid Peroxidation: Certain derivatives, particularly those decorated with phenyl and 4-fluoro-3-methylphenyl motifs, proved to be potent inhibitors of lipid peroxidation. nih.gov
Lipoxygenase (LOX) Inhibition: One derivative, bearing a 2,4-difluorophenyl motif, was identified as the most potent inhibitor of the soybean LOX enzyme, which is involved in inflammatory pathways and can be a target for antioxidants. nih.gov
These studies indicate that the N-benzyl amine scaffold is a promising base for the development of novel antioxidants. The research highlights that modifications to the core structure, such as the addition of triazole and phenyl rings with various substituents, can significantly influence the antioxidant activity. google.comnih.gov
Further research into related compounds, such as N-benzyl-N-methyldecan-1-amine (BMDA), has also demonstrated anti-inflammatory and anti-oxidative properties. nih.gov Oral administration of BMDA in animal models was shown to protect connective tissues through the expression of anti-oxidation proteins. nih.gov This body of research collectively underscores the potential of n-benzyl amine derivatives as effective antioxidants for various applications.
Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound hydrochloride | Source |
| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₈ClN | nih.gov, sigmaaldrich.com |
| Molecular Weight | 163.26 g/mol | 199.72 g/mol | bldpharm.com, sigmaaldrich.com |
| Physical Form | Liquid | Solid | bldpharm.com, sigmaaldrich.com |
| InChI Key | YSAPRFYNBAHLNL-UHFFFAOYSA-N | YSAPRFYNBAHLNL-UHFFFAOYSA-N | nih.gov, sigmaaldrich.com |
| CAS Number | 42882-36-0 | 23530-81-6 | nih.gov, sigmaaldrich.com |
Biological and Bio Inspired Chemical Research: Mechanistic Insights
Investigation of Molecular Target Interactions at a Fundamental Level
Understanding how a compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. For benzylamine (B48309) derivatives, these interactions are often driven by the distinct chemical features of the benzyl (B1604629) group and the amine function.
While specific receptor binding studies for n-Benzyl-2-methylpropan-1-amine are not extensively documented, research on related N-benzyl compounds provides significant mechanistic insights. The N-benzyl moiety is a key structural feature in ligands designed for various biological targets.
For instance, studies on N-benzyltryptamines reveal that the N-benzyl group plays a critical role in binding to serotonin (B10506) 5-HT2 receptors. researchgate.netnih.gov The affinity and functional activity at these receptors can be finely tuned by substitutions on the benzyl group. nih.gov Generally, placing substituents at the ortho or meta position of the benzyl ring enhances affinity, and the introduction of larger, lipophilic groups tends to improve binding. nih.gov This suggests the benzyl portion of the molecule interacts with a hydrophobic pocket within the receptor.
In the context of enzyme inhibition, N-benzyl residues have been incorporated into inhibitors of metalloaminopeptidases. nih.gov For example, a benzylamine-derived ligand was shown to bind in a canonical manner to the S1 pocket of the enzyme Complement Factor D, with the basic amine group forming a crucial salt-bridge with an aspartate residue (Asp189) in the enzyme's active site. nih.gov This interaction displaces a self-inhibitory loop, highlighting a direct and potent mechanism of action. nih.gov These examples underscore the capability of the benzylamine scaffold to engage in specific hydrogen bonds, salt bridges, and hydrophobic interactions that are fundamental to receptor binding and enzyme inhibition.
The ability of a compound to enter cells is a prerequisite for interacting with intracellular targets. Lipophilicity, the affinity of a molecule for a lipid environment, is a key determinant of its ability to cross cell membranes. nih.gov The benzyl group in this compound imparts significant lipophilic character to the molecule.
In drug design, modulating lipophilicity is a common strategy to optimize a compound's absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov Generally, sufficient lipophilicity is required for a drug to passively diffuse across the lipid-rich cell membranes. researchgate.net However, excessive lipophilicity can negatively impact aqueous solubility, potentially hindering absorption. Studies on various drug candidates have shown that cellular uptake can have a parabolic or linear dependence on the drug's lipophilicity. nih.gov For many compounds, an optimal range of lipophilicity exists that balances membrane permeability with sufficient solubility. nih.govresearchgate.net The benzyl group, a non-polar, aromatic moiety, contributes to this property, facilitating the compound's passage from the extracellular environment into the cell's interior where it can engage with its molecular targets. nih.gov
Molecular Mechanisms of Inflammatory Signaling Pathway Modulation (Derived from Related Compounds)
Beyond cell cycle regulation, benzylamine derivatives have been shown to modulate key signaling pathways involved in inflammation. The nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of the inflammatory response. frontiersin.orgnih.gov
Research into N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), has demonstrated potent anti-inflammatory activities. frontiersin.orgnih.gov In cellular models using THP-1 cells, pretreatment with these compounds inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-1β following stimulation with lipopolysaccharide (LPS). frontiersin.orgnih.gov
This inhibition was traced to the blockade of key inflammatory signaling cascades. Specifically, BMDA and its derivative were found to block the activation of c-jun N-terminal kinase (JNK) and p38 MAPK, which are critical components of the MAPK pathway. frontiersin.orgnih.gov Furthermore, they also blocked the activation of the downstream kinase MK2 and the transcription factor NF-κB. frontiersin.orgnih.gov The NF-κB pathway is a master regulator of genes involved in inflammation and immunity. nih.gov By inhibiting the activation of JNK, p38 MAPK, and NF-κB, these benzylamine compounds effectively dampen the cellular inflammatory response at a molecular level. frontiersin.orgnih.gov
Table 2: Modulation of Inflammatory Signaling Pathways by N-benzyl-N-methyldecan-1-amine (BMDA) and its Derivative (DMMA)
| Signaling Pathway/Molecule | Role in Inflammation | Effect of BMDA/DMMA Treatment | Reference |
|---|---|---|---|
| TNF-α Production | Pro-inflammatory cytokine | Inhibited | frontiersin.orgnih.gov |
| IL-1β Production | Pro-inflammatory cytokine | Inhibited | frontiersin.org |
| JNK (c-jun N-terminal kinase) | MAPK pathway component | Activation blocked | frontiersin.orgnih.gov |
| p38 MAPK | MAPK pathway component | Activation blocked | frontiersin.orgnih.gov |
| NF-κB (Nuclear Factor kappa B) | Master transcription factor for inflammation | Activation blocked | frontiersin.orgnih.gov |
No Scientific Research Found for this compound in the Specified Biological and Bio-inspired Chemical Contexts
Despite a comprehensive search of available scientific literature, no research data was found for the chemical compound this compound pertaining to the specific biological and bio-inspired chemical activities outlined in the user's request.
The investigation sought to detail the compound's role in several key cellular processes, including its potential to inhibit pro-inflammatory cytokines, block mitogen-activated protein kinase (MAPK) cascades, and influence NF-κΒ signaling. Furthermore, the search aimed to uncover advanced research into its antioxidant activity, radical scavenging mechanisms, and enzyme inhibition properties.
The specific areas of inquiry for which no data on this compound could be located are:
Advanced Research into Antioxidant Activity and Radical Scavenging Mechanisms
Enzyme Inhibition Studies (e.g., Lipoxygenase)
While research exists for structurally related compounds, such as N-benzyl-N-methyldecan-1-amine (BMDA) and various nitrone derivatives of benzyl-amines, the strict focus on this compound as per the user's instructions prevents the inclusion of this information. The scientific community has explored the anti-inflammatory and antioxidant properties of these related molecules, demonstrating their interaction with cytokines and signaling pathways like NF-κB, as well as their ability to scavenge free radicals. However, these findings cannot be attributed to this compound itself without direct experimental evidence.
Therefore, at present, there is a lack of published scientific studies to generate an article on the biological and bio-inspired chemical research of this compound within the specified framework.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing n-Benzyl-2-methylpropan-1-amine in laboratory settings?
- The compound can be synthesized via microwave-assisted reactions using phenyl benzoyloxycarbamate and this compound in THF, followed by recrystallization from Et₂O/hexanes to achieve high purity . This method reduces reaction time compared to traditional heating.
Q. What safety precautions should be taken when handling this compound in research laboratories?
- Use respiratory protection (e.g., P95 or EU-standard ABEK-P2 respirators) and avoid environmental release into drainage systems. Handling should occur in fume hoods with 1 M KOH available for neutralization, as described in protocols for related amines .
Advanced Research Questions
Q. How can reaction conditions for synthesizing this compound be optimized to improve yield and purity?
- Microwave irradiation at 100°C for 4 hours enhances reaction efficiency by promoting uniform heating. Post-synthesis, recrystallization using Et₂O/hexanes (1:3 ratio) effectively removes impurities, achieving 78% yield . Solvent selection (THF vs. DCM) and catalyst loading (imidazole at 10 mol%) are critical variables to test.
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- GC-MS and HPLC-TOF are used for preliminary purity assessment. 1D/2D NMR (e.g., ¹H–¹³C HSQC, HMBC) in DMSO-d₆ resolves stereochemical ambiguities, while FTIR-ATR validates functional groups. For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural confirmation .
Q. How can researchers address inconsistencies in reported physical-chemical properties of this compound?
- Perform systematic characterization under controlled conditions (e.g., temperature, humidity) using standardized protocols. Cross-validate data with orthogonal methods: DSC for melting points, Karl Fischer titration for hygroscopicity, and GC-headspace for volatility . Publish negative results to clarify discrepancies.
Q. What strategies determine the stability of this compound under varying storage conditions when existing data is limited?
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use argon-filled vials to prevent oxidation and store at -20°C for long-term preservation. Monitor degradation via LC-MS to identify breakdown products .
Q. How do purification techniques impact the final purity and application suitability of this compound?
- Recrystallization (Et₂O/hexanes) removes polar impurities but may reduce yield. Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves non-polar byproducts. For sensitive applications (e.g., catalysis), sublimation under reduced pressure achieves >99% purity but requires low-melting derivatives .
Methodological Considerations
- Contradiction Resolution : When literature data conflicts (e.g., solvent compatibility), replicate experiments using identical reagents and equipment. For example, and highlight discrepancies in stability claims; controlled studies under inert atmospheres can clarify these .
- Data Gaps : Prioritize generating missing data (e.g., acute toxicity via OECD Guideline 423 assays) to comply with safety guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
